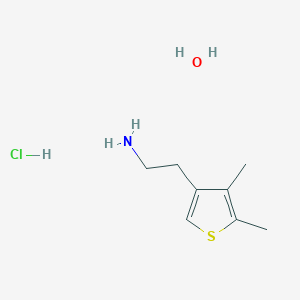

2-(4,5-Dimethyl-3-thienyl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

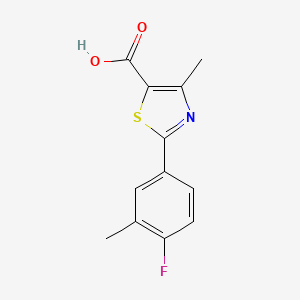

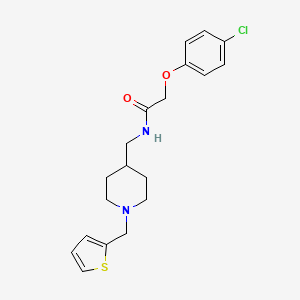

“2-(4,5-Dimethyl-3-thienyl)ethanamine” is a chemical compound with the molecular formula C8H13NS . It is a derivative of ethanamine .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring (a five-membered ring with one sulfur atom) attached to an ethanamine group .Scientific Research Applications

Neurochemical Pharmacology of Psychoactive Substituted Phenethylamines

Substituted phenethylamines, which share a structural similarity to the query compound through the phenethylamine backbone, have been studied for their high potency agonists at 5-HT2A receptors. These compounds demonstrate a biochemical pharmacology consistent with hallucinogenic activity, with minimal psychostimulant activity. Their interactions with serotonin receptors and transporters offer insights into potential research applications in understanding neurotransmitter systems and designing compounds with specific receptor activity profiles (Eshleman et al., 2018).

Metabolism of Ring-substituted Psychoactive Phenethylamines

The metabolism of psychoactive phenethylamines in rats, including pathways leading to aldehyde metabolites by deamination and subsequent reactions, highlights potential areas for research in drug metabolism and toxicology. Understanding the metabolic pathways of these compounds can inform safety profiles and therapeutic potential (Kanamori et al., 2002).

Analytical Characterization of Hallucinogenic Substances

Studies on the analytical properties of hallucinogenic substances derived from the phenethylamine class, including methods for identifying active components, underscore the importance of analytical chemistry in characterizing novel psychoactive substances. These methodologies can be applied to a wide range of compounds for forensic and clinical toxicology purposes (Zuba & Sekuła, 2013).

Thiol–Maleimide Click Chemistry

Research into thiol–maleimide "click" chemistry, evaluating the influence of various factors on the reaction mechanism, kinetics, and selectivity, provides a foundation for understanding how modifications to thiophene-containing compounds, similar to the query compound, can be utilized in synthetic chemistry. These insights can aid in the development of novel materials and bioconjugation techniques (Northrop et al., 2015).

Synthesis of Substituted Triazines from Thiophene Derivatives

The development of novel synthetic methods for producing substituted triazines from thiophene derivatives, as explored by Ivanov et al. (2001), showcases potential applications in creating photochromic agents. Such research highlights the versatility of thiophene-containing compounds in material science and photophysics (Ivanov et al., 2001).

Properties

IUPAC Name |

2-(4,5-dimethylthiophen-3-yl)ethanamine;hydrate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS.ClH.H2O/c1-6-7(2)10-5-8(6)3-4-9;;/h5H,3-4,9H2,1-2H3;1H;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPKRLJNPRRWBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1CCN)C.O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2642906.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2642910.png)

![4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2642912.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(piperidin-1-yl)ethanone](/img/structure/B2642913.png)

![4-benzoyl-N-[4-[4-[(4-benzoylbenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2642916.png)